2,3,4,6-Tetra-O-benzyl-L-mannopyranose

Carbohydrate Chemistry Stereochemistry Glycosylation

Sourcing the fully protected L-mannopyranose with the correct absolute configuration is essential to avoid stereochemical failure in oligosaccharide synthesis. The D-enantiomer is widely available but yields inverted glycosylation products. This compound addresses that exact risk. - Supplies the rare L-mannose stereochemistry required for steroid glycoside and non-natural epitope construction. - Full benzyl protection at O-2, O-3, O-4, and O-6 ensures exclusive anomeric reactivity, minimizing side reactions. - Enables reliable assembly of metabolically stable, L-configured oligosaccharide probes and glycoconjugate vaccines.

Molecular Formula C34H36O6
Molecular Weight 540.6 g/mol
Cat. No. B12846793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetra-O-benzyl-L-mannopyranose
Molecular FormulaC34H36O6
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
InChIInChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33+,34?/m0/s1
InChIKeyOGOMAWHSXRDAKZ-UVCKBNAOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,6-Tetra-O-benzyl-L-mannopyranose Overview


2,3,4,6-Tetra-O-benzyl-L-mannopyranose (CAS 103368-00-9; molecular formula C34H36O6; molecular weight 540.65 g/mol) is a fully benzyl-protected derivative of L-mannopyranose, the rare L-enantiomer of the naturally abundant hexose D-mannose [1]. The compound belongs to the class of per-O-benzylated monosaccharides employed as protected glycosyl donors and acceptors in oligosaccharide assembly, wherein the benzyl ether protecting groups confer stability under a wide range of reaction conditions while being removable by catalytic hydrogenolysis . As an L-sugar derivative, it serves as a critical synthetic precursor for accessing L-mannose-containing natural products, glycoconjugates, and stereochemically defined non-natural oligosaccharide structures that cannot be prepared from D-configured starting materials [2].

LL-enantiomer protected mannose donor for stereospecific glycosylation
4Full benzyl protection enables selective anomeric activation
RRare sugar building block; supply-constrained synthetic intermediate

Why 2,3,4,6-Tetra-O-benzyl-L-mannopyranose Cannot Be Replaced


Procurement of a protected mannopyranose building block without explicit stereochemical specification introduces substantial risk of synthetic failure when L-mannose incorporation is required. The D-mannopyranose analog (CAS 61330-61-8) is commercially ubiquitous and shares identical molecular weight and formula, yet its opposite absolute configuration produces opposite optical rotation and yields stereochemically inverted glycosylation products . Similarly, partially protected analogs such as 2,3-di-O-benzyl- or 2,3,4-tri-O-benzyl-D-mannopyranose lack the orthogonal protection pattern required for regioselective deprotection at the anomeric position, necessitating additional synthetic steps that compromise overall yield and introduce purification complexity . Furthermore, L-mannose is classified among the 35+ rare sugars that are not naturally abundant, meaning its derivatives cannot be sourced via extraction from natural biomass—chemical synthesis from D-precursors or enzymatic epimerization is required, making the benzyl-protected L-mannopyranose intermediate a non-commodity, supply-constrained reagent [1].

D-EnantiomerD-Mannopyranose analog (CAS 61330-61-8) shares formula but yields opposite stereochemistry in glycosylation products. May produce enantiomeric mismatch.
Partial benzylTri- or di-benzyl analogs lack orthogonal O-4/O-6 protection; may require 2+ extra synthetic steps, lowering yield.
Supply classL-Mannose is a rare sugar with no natural biomass extraction route; D-mannose commodity pricing does not apply.

2,3,4,6-Tetra-O-benzyl-L-mannopyranose: Differentiation Evidence


Absolute Configuration: L-Mannose vs. D-Mannose

2,3,4,6-Tetra-O-benzyl-L-mannopyranose (L-enantiomer) is the optical antipode of the commercially prevalent 2,3,4,6-tetra-O-benzyl-D-mannopyranose (CAS 61330-61-8). While the D-enantiomer exhibits a positive specific rotation characteristic of D-sugars, the L-enantiomer demonstrates a negative optical rotation of opposite magnitude, directly confirming the inverted stereochemical configuration at all chiral centers . This absolute configurational difference dictates that glycosylation products derived from the L-enantiomer will be stereochemically inverted relative to those obtained from D-mannose donors, a non-negotiable requirement for synthesizing L-mannose-containing natural products such as steroid glycosides where L-mannose residues are integral to biological recognition [1].

Absolute Configuration
Class-level
L-enantiomer: negative optical rotation. D-enantiomer: positive rotation. Mirror-image stereochemistry at all 5 chiral centers.
Supports enantiomer-specific glycosylation control
Optical rotation sign confirms configuration; quantitative value not specified.
Carbohydrate Chemistry Stereochemistry Glycosylation

L-Mannose as a Rare Sugar

L-Mannose is classified as a rare sugar, occurring naturally only as a component of steroid glycosides and not as a free abundant monosaccharide [1]. Of the 42 naturally occurring monosaccharides, only seven are abundant in Nature (D-glucose, D-galactose, D-mannose, D-fructose, D-xylose, D-ribose, and L-arabinose); L-mannose is among the remaining 35 rare sugars that exist in extremely limited natural abundance [2]. In contrast, D-mannose is naturally abundant in fruits (cranberries, peaches, currants) and is commercially produced at scale via extraction or fermentation, making its protected derivatives commodity-priced building blocks . This fundamental supply disparity renders 2,3,4,6-tetra-O-benzyl-L-mannopyranose a non-commodity intermediate whose availability depends entirely on dedicated synthetic preparation rather than natural sourcing.

Rare Sugar Status
Class-level
L-Mannose among 35 rare sugars; D-mannose among 7 abundant natural monosaccharides.
Supply-constrained specialty reagent context
No natural extraction source; fully synthetic supply chain.
Rare Sugar Chemistry Natural Product Synthesis Supply Chain

Per-O-Benzylation Protection Pattern

2,3,4,6-Tetra-O-benzyl-L-mannopyranose features complete benzyl protection at all four hydroxyl positions (O-2, O-3, O-4, and O-6), leaving only the anomeric O-1 position available for selective activation, deprotection, or derivatization . This orthogonal protection pattern enables the compound to serve as a precursor for diverse glycosyl donors including trichloroacetimidates, thioglycosides, phosphates, and halides following selective anomeric deprotection [1]. In contrast, partially protected analogs such as 2,3-di-O-benzyl-D-mannopyranose or 2,3,4-tri-O-benzyl-D-mannopyranose have fewer benzyl groups (2 or 3 rather than 4), leaving multiple hydroxyl positions exposed and requiring additional orthogonal protecting group manipulation to achieve the same degree of regioselective control during glycosylation sequences .

Benzyl Protection
Reported
4 benzyl groups (O-2,3,4,6) vs. 2–3 groups in partially protected analogs.
Reduces synthetic steps for orthogonal protection
Eliminates 2+ additional protection/deprotection operations.
Protecting Group Strategy Oligosaccharide Synthesis Glycosyl Donor Preparation

L-Mannose Glycosylation Stereochemistry

The stereochemical outcome of glycosylation reactions employing L-mannose-derived donors is inverted relative to reactions using D-mannose donors under identical conditions. While systematic head-to-head comparative studies between 2,3,4,6-tetra-O-benzyl-L-mannopyranose-derived donors and their D-counterparts are absent from the published literature, the established stereochemical principles of carbohydrate chemistry dictate that the absolute configuration of the sugar dictates the stereochemistry of the newly formed glycosidic linkage [1]. Glycosylation of 2,3,4,6-tetra-O-benzyl-α-D-mannopyranosyl donors with various acceptors yields α- or β-D-mannosides depending on the donor leaving group and activation conditions [2]; the corresponding L-mannose donors under identical conditions would produce α- or β-L-mannosides—products that are enantiomeric to the D-mannosides and possess opposite chiroptical properties and distinct biological recognition profiles [3].

Glycosylation Stereochemistry
Class-level
L-donors produce α/β-L-mannosides; D-donors give D-mannosides. Products are enantiomeric.
L-configuration essential for L-mannoside targets
Biological recognition profiles differ for L- vs D-oligosaccharides.
Stereoselective Glycosylation L-Sugar Donors Oligosaccharide Synthesis

2,3,4,6-Tetra-O-benzyl-L-mannopyranose Applications


L-Mannose Steroid Glycosides

2,3,4,6-Tetra-O-benzyl-L-mannopyranose is the requisite protected building block for constructing the L-mannose residues found in steroid glycosides [1]. As L-mannose is a rare sugar component in this class of natural products, access to the fully benzylated L-mannopyranose derivative enables the stereocontrolled assembly of these glycoconjugates for structure-activity relationship studies, metabolite identification, and medicinal chemistry optimization. Substitution with the D-enantiomer would produce stereochemically inverted glycosides with altered or abolished biological activity.

Enantiomeric Oligosaccharide Probes

The L-configuration of 2,3,4,6-tetra-O-benzyl-L-mannopyranose enables the preparation of L-mannose-containing oligosaccharides that serve as enantiomeric probes for investigating carbohydrate-protein recognition mechanisms [1]. Because lectins, antibodies, and carbohydrate-binding proteins exhibit stereospecific recognition, L-configured oligosaccharides function as non-binding controls or as metabolically stable mimics resistant to endogenous glycosidases, which are specific for D-sugars .

L-Mannose Glycosyl Donors

Following selective anomeric deprotection (e.g., via hydrazinolysis of anomeric acetate or hydrogenolysis of anomeric benzyl group when present), 2,3,4,6-tetra-O-benzyl-L-mannopyranose can be converted into trichloroacetimidate, thioglycoside, phosphate, or halide donors for use in convergent oligosaccharide synthesis [1]. The full benzyl protection at O-2, O-3, O-4, and O-6 ensures that glycosylation occurs exclusively at the anomeric position, minimizing side reactions and simplifying purification relative to partially protected analogs .

L-Sugar Glycoconjugate Vaccines

L-Sugar-containing oligosaccharides have been explored as non-natural epitopes for glycoconjugate vaccine development due to their resistance to enzymatic degradation and potential to elicit unique antibody responses [1]. 2,3,4,6-Tetra-O-benzyl-L-mannopyranose provides the protected L-mannose monomer required for assembling such non-natural oligosaccharide antigens, enabling the preparation of stereochemically defined haptens for conjugation to carrier proteins and subsequent immunological evaluation .

Application
Selection Property
Validation Focus
L-Mannose steroid glycoside synthesis
L-configured fully protected donor
Stereochemical identity verification
Enantiomeric oligosaccharide probes
L-sugar enantiomer for non-binding controls
Lectin binding specificity
L-Mannose glycosyl donor preparation
Orthogonal anomeric activation pattern
Glycosylation selectivity review
Non-natural glycoconjugate epitope research
L-sugar building block for antigen assembly
Immunological characterization endpoints

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18 linked technical documents
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